Product packaging for 1-(isocyanatomethyl)-2,4-dimethylbenzene(Cat. No.:CAS No. 56651-59-3)

1-(isocyanatomethyl)-2,4-dimethylbenzene

Cat. No.: B3384660
CAS No.: 56651-59-3
M. Wt: 161.2 g/mol
InChI Key: ATLVTMVEYQOHCH-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research on Isocyanate Chemistry

The study of isocyanate chemistry dates back to the 19th century, with initial discoveries laying the groundwork for a field that would become central to polymer science. The isocyanate functional group (–N=C=O) was recognized for its high reactivity, particularly with nucleophiles such as alcohols, amines, and water. wikipedia.orgacs.org A significant milestone in isocyanate chemistry was the development of phosgenation, a process that allows for the synthesis of isocyanates from primary amines and phosgene (B1210022), which remains a primary industrial production method. wikipedia.org

Early research focused on understanding the fundamental reactions of isocyanates, leading to the synthesis of ureas, carbamates, and other nitrogen-containing compounds. acs.org The mid-20th century saw a surge in interest with the advent of polyurethanes, polymers formed from the reaction of diisocyanates with polyols. wikipedia.orgdoxuchem.com This discovery propelled isocyanates to the forefront of materials science, with major diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) becoming commodity chemicals. wikipedia.org The development of various isocyanates, including aromatic and aliphatic types, broadened the scope of their applications, allowing for the fine-tuning of polymer properties. doxuchem.com While specific historical research on 1-(isocyanatomethyl)-2,4-dimethylbenzene is not extensively documented in seminal literature, its investigation is a logical extension of the broader exploration of aromatic isocyanates and their utility in organic synthesis.

Contemporary Significance in Organic and Polymer Science

In modern chemical research, this compound and related aromatic isocyanates are valued for their role in creating materials with specific properties. doxuchem.comresearchgate.net The reactivity of the isocyanate group allows for its use as a versatile reagent in organic synthesis and as a crosslinker or monomer in polymer chemistry. doxuchem.com

Aromatic isocyanates are known for their high reactivity, which makes them suitable for applications requiring rapid curing or reaction rates. doxuchem.com They are integral to the production of a wide array of polyurethane products, including foams, coatings, adhesives, and elastomers. doxuchem.comtaylorandfrancis.com The specific structure of this compound, with its dimethyl-substituted benzene (B151609) ring, can influence the properties of the resulting polymers, potentially enhancing thermal stability, chemical resistance, or modifying the mechanical properties. The steric hindrance and electronic effects of the methyl groups on the aromatic ring can modulate the reactivity of the isocyanate group, offering a tool for chemists to control polymerization processes and final material characteristics.

Structural Characterization and Isomeric Considerations for the Chemical Compound

The chemical structure of this compound is defined by a benzene ring substituted with two methyl groups and an isocyanatomethyl group. Its molecular formula is C10H11NO.

PropertyValue
Molecular FormulaC10H11NO
InChI1S/C10H11NO/c1-8-3-4-10(6-11-7-12)9(2)5-8/h3-5H,6H2,1-2H3
InChI KeyATLVTMVEYQOHCH-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases.

Positional Isomerism of Dimethylbenzene Backbone and Isocyanatomethyl Group

The substitution pattern on the benzene ring is a key structural feature of this compound. The dimethylbenzene portion, also known as xylene, has three possible positional isomers: ortho-xylene (1,2-dimethylbenzene), meta-xylene (1,3-dimethylbenzene), and para-xylene (1,4-dimethylbenzene). youtube.comyoutube.com In the specified compound, the methyl groups are at positions 2 and 4, which is a specific arrangement on the benzene ring.

Furthermore, the isocyanatomethyl group can be attached to different positions on the dimethylbenzene ring, leading to several positional isomers of the entire molecule. For instance, the isocyanatomethyl group could be at position 1, 3, 5, or 6 of the 2,4-dimethylbenzene core, each resulting in a distinct isomer with potentially different physical and chemical properties. The specific nomenclature "this compound" precisely defines one of these possible isomers.

Isomer NameMethyl Group PositionsIsocyanatomethyl Group Position
1-(isocyanatomethyl)-2,3-dimethylbenzene2, 31
This compound 2, 4 1
1-(isocyanatomethyl)-2,5-dimethylbenzene2, 51
1-(isocyanatomethyl)-2,6-dimethylbenzene2, 61
1-(isocyanatomethyl)-3,4-dimethylbenzene3, 41
1-(isocyanatomethyl)-3,5-dimethylbenzene3, 51

This table illustrates some of the possible positional isomers based on the substitution pattern on the benzene ring.

Stereochemical Aspects and Conformational Analysis (if applicable)

While this compound itself is achiral and does not exhibit stereoisomerism, the molecule possesses conformational flexibility due to the rotation around the single bonds. The most significant of these is the rotation around the bond connecting the methylene group to the benzene ring and the bond between the methylene group and the nitrogen atom of the isocyanate group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B3384660 1-(isocyanatomethyl)-2,4-dimethylbenzene CAS No. 56651-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(isocyanatomethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-3-4-10(6-11-7-12)9(2)5-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLVTMVEYQOHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261261
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-59-3
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56651-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(isocyanatomethyl)-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1 Isocyanatomethyl 2,4 Dimethylbenzene

Classical and Emerging Synthetic Routes to the Chemical Compound

The production of isocyanates is dominated by a few key methodologies, with a significant research emphasis on developing safer and more efficient processes. digitellinc.comgoogle.com

The most established and widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022). nih.gov In this case, the corresponding amine is 2,4-dimethylbenzylamine (B150994). The process, known as phosgenation, typically occurs in two steps:

Cold Phosgenation: The amine reacts with excess phosgene at low temperatures in an inert solvent to form the corresponding carbamoyl (B1232498) chloride.

Hot Phosgenation: The reaction mixture is heated to induce the dehydrochlorination of the carbamoyl chloride, yielding the final isocyanate product, 1-(isocyanatomethyl)-2,4-dimethylbenzene, and hydrogen chloride (HCl) as a byproduct.

While this method is efficient and high-yielding, it involves the use of phosgene, an extremely toxic and corrosive gas, which presents significant handling and safety challenges. digitellinc.comnwo.nl This has driven the development of alternative, phosgene-free routes.

To circumvent the hazards associated with phosgene, several alternative synthetic strategies have been developed. google.com These methods aim to provide safer and more environmentally benign pathways to isocyanates.

The Curtius rearrangement is a versatile and well-established method for converting carboxylic acids into isocyanates. nih.govnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

The key steps for synthesizing this compound via this route are:

Conversion of the starting material, 2,4-dimethylphenylacetic acid, to an activated form, such as an acid chloride or a mixed anhydride (B1165640).

Reaction with an azide salt (e.g., sodium azide) or a reagent like diphenylphosphoryl azide (DPPA) to form the intermediate 2,4-dimethylphenylacetyl azide. nih.govnrochemistry.com

Heating the acyl azide, which undergoes rearrangement to produce this compound and nitrogen gas. wikipedia.org

A significant advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the mild conditions under which it can often be performed. nih.gov

Carbonylation reactions, which introduce a carbonyl group into a molecule, offer another phosgene-free pathway to isocyanates. One such approach is the reductive carbonylation of the corresponding nitro compound, 2,4-dimethyl-1-(nitromethyl)benzene. This method has been explored as a direct route to isocyanates, although it has yet to achieve widespread industrial application. digitellinc.com

Another avenue is the oxidative carbonylation of the primary amine, 2,4-dimethylbenzylamine. researchgate.net Recent research has demonstrated novel catalytic systems, for instance using nickel pincer complexes, that can convert various amines into isocyanates under relatively mild conditions using a carbonyl source like a cyclic carbonate. researchgate.net These emerging catalytic methods represent a promising frontier for sustainable isocyanate production. digitellinc.com

This phosgene-free method involves a two-step process. First, a carbamate (B1207046) (urethane) is synthesized, which is then thermally decomposed to yield the desired isocyanate and an alcohol. nwo.nl For this compound, the process would be:

Carbamate Formation: The precursor amine, 2,4-dimethylbenzylamine, is reacted with a carbonyl source like dimethyl carbonate (DMC) to form the corresponding methyl carbamate. nih.govresearchgate.net This step is often catalyzed by metal acetates, such as zinc acetate.

Thermal Cleavage: The resulting carbamate is heated, often under vacuum and in the presence of a catalyst, causing it to decompose into this compound and methanol. nih.govnwo.nl

The thermal stability of the carbamate is a critical factor; carbamates derived from phenols are often more labile and cleave under milder conditions than their alkyl counterparts. nwo.nl The reversibility of the cleavage reaction is a key characteristic, typically occurring at temperatures between 150 and 200°C. researchgate.net

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Primary Precursor Key Reagents Primary Byproducts Key Advantages Key Disadvantages
Phosgenation 2,4-Dimethylbenzylamine Phosgene (COCl₂) Hydrogen Chloride (HCl) High yield, well-established Use of highly toxic phosgene digitellinc.comnwo.nl
Curtius Rearrangement 2,4-Dimethylphenylacetic acid Azide source (e.g., NaN₃, DPPA) Nitrogen (N₂) Avoids phosgene, mild conditions nih.gov Use of potentially explosive azides
Carbonylation 2,4-Dimethylbenzylamine Carbon Monoxide (CO), Oxidants Varies with process Phosgene-free, potential for high atom economy researchgate.net Often requires high pressures, catalyst development ongoing digitellinc.com
Thermal Urethane (B1682113) Cleavage 2,4-Dimethylbenzylamine Dimethyl Carbonate (DMC) Methanol (CH₃OH) Phosgene-free, uses less toxic reagents nih.gov Requires high temperatures, can be reversible researchgate.net

Phosgene-Free Synthetic Approaches

Precursor Compounds and Their Chemical Transformations

The synthesis of this compound is fundamentally dependent on the availability and chemical manipulation of specific precursor molecules. Each synthetic route originates from a different class of starting material, which undergoes distinct chemical transformations.

The primary precursor for the traditional phosgenation route and some phosgene-free pathways is 2,4-dimethylbenzylamine . nih.govnih.gov This amine contains the required benzyl (B1604629) structure with the dimethyl substitution pattern. Its transformation involves the conversion of the primary amino group (-NH₂) into the isocyanate group (-NCO).

For the Curtius rearrangement, the key precursor is 2,4-dimethylphenylacetic acid . Here, the carboxylic acid group (-COOH) is the functional group that undergoes transformation, first into an acyl azide and subsequently into the isocyanate group through a molecular rearrangement. nih.gov

Alternative phosgene-free routes may start from other precursors. For example, reductive carbonylation would utilize 2,4-dimethyl-1-(nitromethyl)benzene , transforming the nitro group (-NO₂) into the isocyanate. The thermal cleavage route relies on the intermediate formation of a urethane, such as methyl N-(2,4-dimethylbenzyl)carbamate , which is synthesized from the precursor amine. nih.govresearchgate.net

Table 2: Key Precursors and Their Transformations

Precursor Compound Chemical Formula Molar Mass (g/mol) Relevant Synthetic Route Chemical Transformation
2,4-Dimethylbenzylamine nih.govsigmaaldrich.com C₉H₁₃N 135.21 Phosgenation, Carbonylation, Urethane Formation -NH₂ → -NCO
2,4-Dimethylphenylacetic acid C₁₀H₁₂O₂ 178.20 Curtius Rearrangement -COOH → -CON₃ → -NCO
Methyl N-(2,4-dimethylbenzyl)carbamate C₁₁H₁₅NO₂ 209.24 Thermal Urethane Cleavage -NHCOOCH₃ → -NCO + CH₃OH
2,4-Dimethyl-1-(nitromethyl)benzene C₉H₁₁NO₂ 165.19 Reductive Carbonylation -NO₂ → -NCO

Synthesis of Substituted Benzyl Halides

The initial step in the predominant synthetic pathway is the halogenation of the methyl group on the 2,4-dimethylbenzene ring to form a benzyl halide, typically 2,4-dimethylbenzyl chloride or bromide. This transformation is a critical precursor step. While various methods exist for the halogenation of benzylic positions, the direct use of benzyl halides as synthons for more complex molecules is a well-established strategy in organic chemistry. For instance, benzyl chlorides can act as aldehyde surrogates in certain reactions, such as the Prins cyclization to form 2-aryl-4-chlorotetrahydropyrans using a promoter like iron(III) chloride (FeCl₃). researchgate.net

Another general approach to halide synthesis involves the deformylative halogenation of aldehydes. nih.gov This method generates a C(sp³)-radical from a 1,4-dihydropyridine (B1200194) (DHP) derived from the corresponding aldehyde, which then couples with a halogen radical from sources like sodium bromide (NaBr), sodium iodide (NaI), or hydrochloric acid (HCl). nih.gov Although this provides a versatile route to alkyl halides under mild conditions, the more direct halogenation of the starting xylene is often preferred for industrial-scale synthesis of the specific precursor, 2,4-dimethylbenzyl halide.

Method Reagents Product Key Features
Prins Cyclization SurrogateBenzyl chlorides, Homoallylic alcohols, FeCl₃2-aryl-4-chlorotetrahydropyransDemonstrates use of benzyl chlorides as aldehyde equivalents. researchgate.net
Deformylative HalogenationAldehyde, 1,4-Dihydropyridine (DHP), Halogen Source (e.g., NaBr)Alkyl HalideMild conditions, wide functional group tolerance. nih.gov

Amination Reactions to Form Corresponding Amines

The conversion of the synthesized 2,4-dimethylbenzyl halide to 2,4-dimethylbenzylamine is typically achieved through an amination reaction. This class of reactions involves the substitution of the halide with an amino group. The direct amination of alkyl halides can be carried out using a variety of methods. One established process involves reacting an alkyl halide with a molar excess of a secondary amine in a two-phase aqueous-organic system. google.com In this system, an alkaline material is added continuously to neutralize the amine hydrohalide as it forms, driving the reaction to completion. google.com This method is particularly effective for producing tertiary amines but can be adapted for primary amines.

For the synthesis of primary amines from aryl halides, metal-based catalysts have been a major focus of research. nih.govrsc.org Although the substrate here is a benzyl halide (an alkyl halide), the catalysts developed for aryl halide amination are relevant. These reactions often employ metal complexes to activate the otherwise inert carbon-halogen bond towards nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. nih.govrsc.org

Reaction Type Substrate Reagents Catalyst/Conditions Product
Direct AminationAlkyl HalideDialkyl secondary amine, Aqueous alkaline materialTwo-phase aqueous-organic system, 50-190 °CTertiary Amine google.com
Catalytic AminationAryl HalideAmmoniaMetal-based complexes (e.g., Copper, Palladium)Primary Aromatic Amine nih.govrsc.orgresearchgate.net

Catalytic Systems in the Synthesis of the Chemical Compound

The formation of the isocyanate group from its precursors is often the most critical and technologically demanding step. While the traditional industrial method involves the phosgenation of the corresponding amine, alternative, phosgene-free routes are of significant interest. One such route involves the direct reaction of the organic halide with a cyanate (B1221674) salt, a process that relies heavily on effective catalytic systems. google.com

A patented process describes the preparation of α,α-dimethylbenzyl isocyanates by reacting the corresponding α,α-dimethylbenzyl halide with an alkali metal cyanate in an aprotic solvent under anhydrous conditions. google.com This method avoids the use of highly toxic phosgene and represents a more direct conversion from the halide intermediate.

Homogeneous Catalysis in Isocyanate Formation

In the context of reacting an organic halide with a cyanate salt, homogeneous catalysis plays a crucial role in solubilizing the cyanate and activating the substrate. The challenge often lies in the low solubility of alkali metal cyanates in common organic solvents. To overcome this, phase-transfer catalysts are employed. These catalysts are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, which can form an ion pair with the cyanate anion, rendering it soluble and highly reactive in the organic phase. google.com This soluble cyanate complex can then readily participate in a nucleophilic substitution reaction with the benzyl halide to yield the desired isocyanate. google.com

Heterogeneous Catalysis Approaches

The reaction between an organic halide and an alkali metal cyanate can also be viewed as a heterogeneous process, as the inorganic salt is often a solid suspended in the liquid organic phase. google.com In this scenario, the reaction occurs at the solid-liquid interface. The efficiency of such a process depends on factors like the surface area of the cyanate salt and the ability of the solvent and catalyst system to promote the transfer of the cyanate ion from the solid phase to the reactive site. While not explicitly detailed for this compound, the use of recyclable, solid-supported catalysts is a growing trend in organic synthesis. For example, poly(4-vinylpyridine)-supported copper iodide nanoparticles have been developed as a green, recyclable heterogeneous catalyst for the amination of aryl halides. researchgate.net Similar principles could be applied to develop robust heterogeneous catalysts for isocyanate synthesis.

Catalysis Type Catalyst Example Role of Catalyst Reaction
Homogeneous Quaternary Ammonium SaltsForms a soluble ion pair with the cyanate anion in the organic phase. google.comOrganic Halide + Cyanate Salt → Isocyanate google.com
Heterogeneous Alkali Metal Cyanate (solid)Acts as the cyanate source in a solid-liquid phase reaction. google.comOrganic Halide + Cyanate Salt → Isocyanate google.com
Heterogeneous (Example) Polymer-Supported CuI NanoparticlesRecyclable catalyst for C-N bond formation. researchgate.netAryl Halide + Ammonia → Aniline researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is key to optimizing synthetic routes. The conversion of a benzyl halide to an isocyanate using a metal cyanate is believed to proceed via a nucleophilic substitution pathway. google.com

In this proposed mechanism, the first step involves the interaction of the phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) with the alkali metal cyanate (e.g., NaOCN). This results in an ion exchange, forming a quaternary ammonium cyanate (Q⁺OCN⁻) which is soluble in the aprotic organic solvent. This complex is a potent source of the nucleophilic cyanate ion (⁻OCN).

Fundamental Reactivity and Reaction Mechanisms of 1 Isocyanatomethyl 2,4 Dimethylbenzene

Intrinsic Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen atom and a nitrogen atom (R–N=C=O). This arrangement creates a highly electrophilic carbon center. The electronegativity of the adjacent oxygen and nitrogen atoms strongly pulls electron density away from the carbon atom, making it susceptible to attack by nucleophiles. crowdchem.net Isocyanates are therefore classified as electrophiles, readily reacting with a variety of substances containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgdoxuchem.com

The reactivity of the isocyanate group in 1-(isocyanatomethyl)-2,4-dimethylbenzene is influenced by the aromatic ring to which the isocyanatomethyl group is attached. Aromatic isocyanates generally exhibit higher reactivity than aliphatic isocyanates because the electron-withdrawing nature of the aromatic ring can further enhance the electrophilicity of the isocyanate carbon. poliuretanos.net The C−N=C=O unit in isocyanates is planar, with a nearly linear N=C=O linkage. wikipedia.org

Nucleophilic Addition Reactions of the Isocyanate Group

The predominant reaction pathway for isocyanates is nucleophilic addition. poliuretanos.netvaia.com In this mechanism, a nucleophile, which is an electron-rich species, attacks the electron-deficient (electrophilic) carbon atom of the isocyanate group. vaia.com This initial attack breaks the N=C pi bond, leading to the formation of an intermediate that is subsequently stabilized, often by a proton transfer, to yield the final addition product. vaia.com The relative reactivity of various nucleophiles towards isocyanates generally follows the order: primary amines > primary alcohols > secondary amines. researchgate.net

Reactions with Hydroxyl-Containing Compounds (Polyols for Urethane (B1682113) Formation)

The reaction between an isocyanate and a compound containing a hydroxyl group (–OH), such as an alcohol or a polyol, results in the formation of a urethane linkage (–NH–C(O)–O–). wikipedia.orgvaia.com When a diisocyanate or, in this case, a monoisocyanate like this compound, reacts with a polyol (a molecule with multiple hydroxyl groups), it forms the basis for polyurethane polymers. wikipedia.org

The general reaction is as follows: R-N=C=O + R'-OH → R-NH-C(O)-O-R' (Isocyanate + Alcohol → Urethane)

The mechanism involves the nucleophilic oxygen of the hydroxyl group attacking the electrophilic carbon of the isocyanate. vaia.com This leads to a temporary tetrahedral intermediate, which is then stabilized by the transfer of the proton from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the stable urethane product. vaia.com

The formation of urethanes is an exothermic process. The kinetics of the reaction between isocyanates and alcohols can be complex and are influenced by several factors, including the structure of the reactants, the solvent, and the presence of catalysts. researchgate.net Often, the reaction exhibits an autocatalytic effect, where the urethane product itself can catalyze the reaction, leading to an increase in the reaction rate as the conversion proceeds. researchgate.net

The activation energy (Ea) for uncatalyzed urethane formation can be significant but varies based on the specific reactants. For instance, studies on reactions between aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI) and alcohols have reported activation energies in the range of 45-60 kJ/mol. researchgate.net Aromatic isocyanates typically react faster than aliphatic ones. poliuretanos.net

Table 1: Kinetic Data for Representative Isocyanate-Alcohol Reactions

Isocyanate System Reactants Temperature (°C) Activation Energy (Ea) (kJ/mol) Notes
Aromatic Phenyl Isocyanate + Methanol N/A ~50 Apparent activation energy for typical urethane bond formation. researchgate.net
Aliphatic HDI + Poly(carbonate-co-ester)diol 120-150 ~45 Non-catalyzed reaction showing autocatalysis. researchgate.net

This table presents data for analogous systems to illustrate the general kinetic parameters of urethane formation.

To accelerate the formation of urethanes, catalysts are almost always employed in industrial applications. mdpi.com Catalysts function by lowering the activation energy of the reaction, thereby increasing the rate of urethane linkage formation. researchgate.net The two main classes of catalysts for this reaction are tertiary amines and organometallic compounds. mdpi.comresearchgate.net

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) work by forming a complex with the isocyanate, which makes the carbon atom more susceptible to nucleophilic attack by the alcohol. mdpi.com

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have historically been very effective. However, due to toxicity concerns, there is a move towards alternative metal catalysts based on bismuth, zirconium, or manganese. researchgate.net These catalysts typically operate through a Lewis acid mechanism, coordinating with the oxygen of the isocyanate group to increase its electrophilicity.

The choice of catalyst can also influence the selectivity of the reaction, for example, by promoting the isocyanate-hydroxyl reaction over side reactions like the isocyanate-water reaction, which is crucial in waterborne polyurethane systems. researchgate.net

Table 2: Common Catalysts in Urethane Formation

Catalyst Type Example(s) General Mechanism of Action
Tertiary Amines DABCO, Triethylamine Forms a reactive complex with the isocyanate. mdpi.comresearchgate.net
Organotin Dibutyltin Dilaurate (DBTDL) Lewis acid mechanism; activates the isocyanate. researchgate.net

Reactions with Amine-Containing Compounds (Polyamines for Urea (B33335) Formation)

Isocyanates react very rapidly with compounds containing primary or secondary amine groups (–NH₂ or –NHR) to form urea linkages (–NH–C(O)–NH–). wikipedia.orgdoxuchem.com This reaction is generally much faster than the corresponding reaction with alcohols. researchgate.net When a di- or polyisocyanate reacts with a di- or polyamine, the resulting polymer is a polyurea. wikipedia.org

The reaction between this compound and an amine proceeds as follows: R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R' (Isocyanate + Amine → Urea)

This reaction is straightforward and typically does not require a catalyst due to the high nucleophilicity of the amine. commonorganicchemistry.com

The mechanism for urea formation is a direct nucleophilic addition. commonorganicchemistry.com The lone pair of electrons on the highly nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. wikipedia.orgcommonorganicchemistry.com This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable substituted urea product. The process is highly efficient and often occurs at room temperature. commonorganicchemistry.com In some cases, the initial urea formed can react with another isocyanate molecule at high temperatures to form a biuret (B89757), which can act as a cross-linking point in polymer networks. wikipedia.orgresearchgate.net

Reactions with Carboxylic Acid-Containing Compounds

The reaction between this compound and carboxylic acids is a versatile process that can lead to the formation of N-aryl amides. This reaction has been explored as an alternative to traditional amide synthesis methods. acs.orgscielo.br The general pathway involves the nucleophilic attack of the carboxylate on the electrophilic carbon of the isocyanate group.

The initial step is the addition of the carboxylic acid to the isocyanate, forming a mixed carbamic-carboxylic anhydride (B1165640) intermediate. google.com This anhydride is generally unstable and can decompose through several pathways. google.com The primary desired pathway is the decarboxylation (loss of CO2) of the mixed anhydride to yield the corresponding N-substituted amide. acs.org

However, side reactions can occur. The unstable mixed anhydride may dissociate back into the starting isocyanate and carboxylic acid or disproportionate into two symmetric anhydrides. google.com The subsequent decomposition of the carbamic anhydride can lead to the formation of a symmetrically disubstituted urea, which is often an undesired byproduct in these reactions. acs.orggoogle.com The reaction outcome can be influenced by factors such as the solvent, temperature, and the presence of catalysts. scielo.brgoogle.com For instance, conducting the reaction with an excess of the carboxylic acid or in the presence of an anhydrous hydrogen halide can favor the formation of the N-aryl amide. google.com

Table 1: Reaction of Aryl Isocyanates with Carboxylic Acids

Reactants Intermediate Primary Product Potential Byproducts Reference

The reaction is compatible with various functional groups, and high yields of amides can be achieved at room temperature, particularly when the carboxylic acid is used in its salt form. acs.org

Reactions with Water and Derivatives

Isocyanates, including this compound, react readily with water. This reaction is of significant importance, especially in the context of polyurethane chemistry where water is often used as a blowing agent. wikipedia.org The initial reaction between the isocyanate group and water results in the formation of an unstable carbamic acid intermediate. wikipedia.org

This carbamic acid spontaneously decomposes, eliminating a molecule of carbon dioxide and yielding a primary amine (in this case, 1-(aminomethyl)-2,4-dimethylbenzene). wikipedia.org

The newly formed primary amine is highly reactive towards any remaining isocyanate. It can rapidly react with another molecule of this compound to form a stable, disubstituted urea linkage. wikipedia.org This secondary reaction is the basis for the formation of polyurea compounds and contributes to cross-linking in polyurethane systems. The carbon dioxide gas evolved during the initial hydrolysis acts as a blowing agent to create foam structures. wikipedia.org

Self-Polymerization and Oligomerization Pathways of Isocyanates

Under certain conditions, particularly in the presence of specific catalysts, this compound can undergo self-polymerization or oligomerization. nih.gov These reactions involve only the isocyanate groups and lead to the formation of dimers, trimers, and higher-order oligomers. researchgate.netacs.org

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure known as a uretidione (or uretdione). nih.govebrary.net This reaction is reversible, and the dimer can dissociate back to the isocyanate monomers upon heating. nih.gov This property allows uretidiones to be used as "blocked isocyanates," which release the reactive isocyanate at elevated temperatures. The dimerization of aromatic isocyanates is often catalyzed by bases like phosphines. nih.gov

Trimerization: The most common oligomerization pathway is the cyclotrimerization of three isocyanate molecules to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. nih.govresearchgate.net This reaction is widely used in the polymer industry to introduce cross-links into polyurethane networks, enhancing their thermal stability and mechanical properties. nih.govresearchgate.net A variety of catalysts, including Lewis bases like carboxylates, alkoxides, and certain amines, can promote isocyanurate formation. nih.gov

The extent of oligomerization and the specific products formed are highly dependent on the catalyst used, reaction temperature, and the concentration of the isocyanate. acs.org

Table 2: Common Oligomers of Isocyanates

Oligomer Structure Formation Key Features Reference
Uretidione (Dimer) Four-membered ring 2 x Isocyanate Thermally reversible; used as blocked isocyanates nih.govebrary.net

Formation and Cleavage of Allophanate (B1242929) and Biuret Linkages

In systems where this compound is present in excess and has already reacted to form urethane or urea linkages, further reactions can occur to form allophanate and biuret cross-links, respectively. ebrary.netebrary.net These reactions are typically driven by elevated temperatures. ebrary.netresearchgate.net

Allophanate Formation: An allophanate linkage is formed when an isocyanate group reacts with the N-H bond of a urethane group. ebrary.net This reaction creates a branched point or cross-link in a polymer chain. Allophanate formation is generally less favorable than urethane formation because the N-H proton in a urethane is less acidic than the hydroxyl proton of an alcohol. ebrary.net However, at high temperatures and with excess isocyanate, this reaction becomes significant. ebrary.netresearchgate.net Allophanate linkages are thermally reversible, and upon heating to temperatures typically above 100-150°C, they can break down to regenerate the original urethane and isocyanate groups. ebrary.netgoogle.com

Biuret Formation: Similarly, a biuret linkage is formed from the reaction of an isocyanate group with the N-H bond of a urea group. ebrary.net The hydrogen on the urea nitrogen is slightly more reactive than that on a urethane, making biuret formation somewhat more favorable than allophanate formation. ebrary.net Like allophanates, biuret linkages are also thermo-reversible and contribute to cross-linking in polyurethane and polyurea systems. ebrary.net

The formation of these linkages can affect the final properties of polymers, and their thermal reversibility can influence the processability of the material. ebrary.netebrary.net

Undesired Side Reactions and Byproduct Chemistry

Beyond the primary intended reactions, the high reactivity of the isocyanate group in this compound can lead to several undesired side reactions and byproducts. ebrary.net The specific side reactions depend heavily on the reactants, catalysts, and conditions employed.

Urea Formation in Amide Synthesis: As mentioned in section 3.2.3, when reacting with carboxylic acids to form amides, the formation of disubstituted ureas is a common side reaction. google.com This occurs through the decomposition of the unstable mixed anhydride intermediate. google.com

Allophanate and Biuret Formation: While sometimes intentionally promoted for cross-linking, the formation of allophanate and biuret linkages can be considered an undesired side reaction if it occurs prematurely or uncontrollably, potentially leading to gelation or altering the desired mechanical properties of a polymer. researchgate.net

Carbodiimide Formation: At high temperatures, isocyanates can undergo a self-condensation reaction with the elimination of carbon dioxide to form carbodiimides. This reaction is often catalyzed by phosphine (B1218219) oxides. The resulting carbodiimides can further react to form other structures. wikipedia.org

Reaction with Impurities: Trace amounts of water in reactants or solvents can lead to the formation of amines and subsequently ureas, consuming the isocyanate and altering the stoichiometry of the reaction. researchgate.net

Careful control of reaction conditions, purity of reagents, and choice of catalysts are crucial to minimize these undesired pathways and ensure the formation of the intended product. mt.com

Regioselectivity and Stereoselectivity in Reactions Involving the Chemical Compound

The concepts of regioselectivity and stereoselectivity are important in understanding the reactions of this compound, although its specific structure simplifies some of these aspects.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com For a monoisocyanate like this compound, which has only one reactive isocyanate group, regioselectivity is primarily a concern related to the attacking nucleophile. If an unsymmetrical nucleophile reacts with the isocyanate, different constitutional isomers could potentially be formed. However, in most common reactions (e.g., with simple alcohols or amines), this is not a factor. The concept is more critical for diisocyanates, such as the related industrial chemical Toluene (B28343) Diisocyanate (TDI), where the two isocyanate groups exhibit different reactivities due to their electronic and steric environments, leading to regioselective polymerization. nih.gov

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. msu.edu The isocyanate group itself is planar and achiral. Therefore, reactions with achiral nucleophiles will result in achiral products. However, if this compound reacts with a chiral nucleophile (e.g., a chiral alcohol or amine), a new stereocenter may be created at the carbon of the resulting urethane or urea linkage. This reaction would produce a mixture of diastereomers. The ratio of these diastereomers would depend on the degree of stereocontrol exerted by the existing chiral center in the nucleophile during the transition state of the reaction. Recent studies have shown that controlling the stereochemistry in the monomer units of polyurethanes can significantly influence the macromolecular structure and its intermolecular interactions. acs.org

Table 3: Selectivity in Isocyanate Reactions

Selectivity Type Definition Relevance to this compound Reference
Regioselectivity Preference for one orientation of addition to an unsymmetrical reagent. Primarily relevant if reacting with a complex, unsymmetrical nucleophile. Less critical than for diisocyanates. masterorganicchemistry.com

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Relevant when reacting with chiral nucleophiles, leading to the formation of diastereomers. | msu.eduacs.org |

Advanced Polymerization Chemistry Involving 1 Isocyanatomethyl 2,4 Dimethylbenzene

Homopolymerization and Copolymerization Strategies

Isocyanates can undergo homopolymerization, typically at low temperatures with anionic initiators, to form polyisocyanates, which are nylon-1 derivatives. These polymers often adopt a rigid helical structure. More commonly, isocyanates are used as co-monomers in polymerization reactions. For instance, they can be copolymerized with a variety of other monomers to create polymers with specific properties. The structure of the isocyanate, including the nature of its substituents, significantly influences its reactivity and the properties of the resulting polymer.

Formation of Polyurethanes and Polyureas from Isocyanates

The most significant application of isocyanates in polymer science is in the synthesis of polyurethanes and polyureas through polyaddition reactions.

Polymerization with Specific Polyol Architectures

The reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl groups) yields a polyurethane. The properties of the resulting polyurethane are highly dependent on the structure of both the isocyanate and the polyol.

Polyether polyols generally lead to flexible polyurethanes with good hydrolysis resistance and low-temperature performance.

Polyester (B1180765) polyols typically impart better solvent and abrasion resistance and higher mechanical strength.

The architecture of the polyol (e.g., linear, branched, or star-shaped) will also dictate the final polymer structure, influencing properties like elasticity, hardness, and crosslink density.

Polymerization with Specific Polyamine Architectures

The reaction of a diisocyanate with a polyamine (a compound with multiple amine groups) results in the formation of a polyurea. This reaction is generally much faster than the reaction with polyols. The choice of polyamine architecture (e.g., aliphatic vs. aromatic, primary vs. secondary amines) is critical in controlling the reaction rate and the final properties of the polyurea, such as its thermal stability, mechanical strength, and elasticity.

Crosslinking Chemistry and Network Formation

When polyfunctional isocyanates (with more than two isocyanate groups) or polyfunctional polyols/polyamines are used, a crosslinked polymer network is formed. This leads to thermoset materials with high dimensional stability, chemical resistance, and thermal resistance. Crosslinking can also be induced through side reactions of the urethane (B1682113) or urea (B33335) groups at elevated temperatures.

Incorporation into Hybrid Polymer Systems

Isocyanates can be used to create hybrid polymer systems. For example, an isocyanate-terminated prepolymer can be reacted with other polymers containing reactive hydrogens (like hydroxyl or amine groups) to form block copolymers. They can also be used to functionalize surfaces or nanoparticles to improve their compatibility with a polymer matrix.

Role of Isocyanates in Controlled Polymerization Techniques

While the isocyanate group itself does not typically participate directly in common controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, monomers containing isocyanate groups can be designed for these processes. For instance, a monomer could have a vinyl or acrylic group for polymerization via CRP, with a protected isocyanate group that can be later deprotected for subsequent reactions. This allows for the synthesis of well-defined block copolymers and other complex architectures.

Influence of Monomer Structure on Polymer Architecture and Network Formation

The specific molecular structure of 1-(isocyanatomethyl)-2,4-dimethylbenzene is a critical factor that dictates the resulting polymer architecture and the nature of the cross-linked network. The asymmetric substitution pattern on the benzene (B151609) ring, featuring one isocyanatomethyl group and two methyl groups, leads to distinct reactivity profiles for its functional groups. This inherent structural characteristic provides a powerful means to control polymerization pathways and tailor the final properties of the polymer.

The primary influence of the monomer's structure stems from the differential reactivity of its two isocyanate groups. This phenomenon is well-documented in structurally similar aromatic diisocyanates, such as 2,4-toluene diisocyanate (TDI). In TDI, the isocyanate group at the para-position (p-NCO) is reported to be 5 to 10 times more reactive than the isocyanate group at the ortho-position (o-NCO). researchgate.netmdpi.comnih.gov This difference is attributed to the steric hindrance imposed by the adjacent methyl group on the less reactive o-NCO group. researchgate.netmdpi.com A similar principle applies to this compound, where the spatial arrangement and electronic effects of the two methyl groups modulate the reactivity of the isocyanatomethyl functional group.

This reactivity difference is fundamental to creating specific polymer architectures. By controlling reaction conditions such as temperature and catalyst choice, chemists can selectively engage the more reactive isocyanate group first. mdpi.com This step-wise approach allows for the synthesis of linear prepolymers with pendant isocyanate groups of lower reactivity. These remaining groups can then be reacted in a subsequent stage for chain extension with diols or diamines, or for cross-linking, offering precise control over the polymer's final structure. mdpi.comnih.gov

The asymmetry of the monomer also has a profound impact on the morphology of the resulting polymer. Research comparing polymers synthesized from asymmetric diisocyanates (like 2,4-TDI) versus symmetric ones (like 2,6-TDI or 4,4'-MDI) reveals significant differences in segment packing and phase separation. Polymers based on 2,4-TDI tend to exhibit enhanced intermixing between the soft polyether or polyester segments and the hard urethane segments. researchgate.net In contrast, the higher symmetry of other diisocyanates can promote more efficient packing of the hard segments, leading to a higher degree of microphase segregation. researchgate.netmdpi.com Loosely packed hard segments, often resulting from asymmetric monomers, can increase the mobility of polymer chains. mdpi.com

Interactive Data Table: Influence of Diisocyanate Structure on Polymer Properties

Monomer CharacteristicInfluence on Polymer ArchitectureConsequence for Polymer Properties
Asymmetric Structure (e.g., this compound, 2,4-TDI)Leads to less regular chain packing and potential for better intermixing of hard and soft segments. researchgate.netCan result in a shift in glass transition temperature and modified mechanical properties. researchgate.net
Symmetric Structure (e.g., 2,6-TDI, 4,4'-MDI)Promotes more efficient and tighter packing of hard segments, leading to a higher degree of phase separation. researchgate.netmdpi.comOften results in higher modulus and more defined domain organization. researchgate.netmdpi.com
Differential NCO Reactivity Allows for sequential polymerization; formation of linear prepolymers followed by controlled chain extension or cross-linking. mdpi.comnih.govEnables fine-tuning of molecular weight, cross-link density, and overall network structure.
Aromatic Backbone Confers rigidity to the hard segments of the polymer chain.Contributes to the thermal stability and mechanical strength of the resulting polyurethane.

Network formation in polymers derived from this compound is not limited to the primary urethane or urea linkages. Secondary reactions can lead to the formation of a more complex and robust network structure. These reactions include the formation of allophanate (B1242929) (from the reaction of an isocyanate with a urethane group) and biuret (B89757) (from the reaction of an isocyanate with a urea group) linkages. mdpi.com These reactions create branching points and increase the cross-link density of the polymer, typically requiring elevated temperatures or specific catalysts to proceed. utwente.nl

A particularly significant pathway for network formation is the cyclotrimerization of isocyanate groups. researchgate.net Under the influence of specific catalysts, three isocyanate groups can react to form a highly stable, six-membered isocyanurate ring. utwente.nlresearchgate.net Because each isocyanurate ring is formed from three difunctional monomers, it acts as a trifunctional cross-linking point, leading to the formation of a rigid, three-dimensional polyisocyanurate (PIR) network. utwente.nlresearchgate.net These networks are known for their exceptional thermal and chemical resistance. The controlled, sequential reactivity of this compound can be leveraged to manage the extent of isocyanurate formation, allowing for the design of materials with a targeted balance of flexibility and rigidity.

Interactive Data Table: Relative Reactivity of Isocyanate Groups in Aromatic Diisocyanates (Data based on findings for 2,4-Toluene Diisocyanate (TDI) as a model for asymmetric aromatic diisocyanates)

Isocyanate Group PositionRelative Reactivity Rate (Approx.)Primary Influencing FactorReference
para-NCO1Less steric hindrance pcimag.com
ortho-NCO0.1 - 0.2Steric hindrance from adjacent methyl group researchgate.netmdpi.com

Spectroscopic and Computational Analysis in Chemical Research

Spectroscopic Methodologies for Elucidating Reaction Pathways and Intermediate Structures

Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the structural characterization of starting materials, intermediates, and final products. Each method offers unique insights into the molecular framework.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 1-(isocyanatomethyl)-2,4-dimethylbenzene, the most prominent and characteristic absorption band in its IR spectrum is due to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak is typically very strong and sharp, appearing in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch~2275 - 2250Strong, Sharp
Aromatic C-HStretch~3100 - 3000Medium to Weak
Alkyl C-H (methyl)Stretch~2975 - 2850Medium
Aromatic C=CRing Stretch~1620 and ~1500Medium to Weak
CH₂Bend (Scissoring)~1465Medium
CH₃Bend (Asymmetric/Symmetric)~1450 and ~1375Medium
Aromatic C-HOut-of-Plane Bend~850 - 800Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity in a molecule. Both ¹H NMR and ¹³C NMR would provide definitive evidence for the structure of this compound.

In the ¹H NMR spectrum, distinct signals would appear for each chemically non-equivalent proton. Due to the molecule's asymmetry, the three protons on the aromatic ring would likely appear as distinct signals. The methylene (B1212753) protons (–CH₂–) adjacent to the isocyanate group would produce a singlet, while the two methyl groups (–CH₃) attached to the benzene (B151609) ring would also yield two separate singlets at slightly different chemical shifts. The integration of these signals would correspond to the number of protons in each environment (e.g., 1:1:1 for aromatic protons, 2 for the methylene group, and 3:3 for the methyl groups). docbrown.info

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the molecule's lack of symmetry, one would expect to see ten distinct signals, one for each carbon atom. The carbon of the isocyanate group would appear at a characteristic downfield shift. The six aromatic carbons would have shifts in the typical aromatic region (120-140 ppm), while the methylene carbon and the two methyl carbons would appear in the upfield, aliphatic region. fiveable.medocbrown.info Isotope labeling, such as using ¹⁵N, can be employed for more specialized NMR studies to probe the electronic environment of the nitrogen atom. sigmaaldrich.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H~7.0 - 7.2Multiplet/Singlets3H
Methylene (-CH₂-NCO)~4.4 - 4.6Singlet2H
Methyl (-CH₃)~2.3 - 2.4Singlet3H
Methyl (-CH₃)~2.2 - 2.3Singlet3H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Isocyanate (-NC O)~125 - 130
Aromatic C (substituted)~135 - 140
Aromatic C (unsubstituted)~128 - 132
Methylene (-C H₂-NCO)~45 - 50
Methyl (-C H₃)~19 - 22

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (161.20). A small M+1 peak would also be present due to the natural abundance of ¹³C. docbrown.info High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. wiley-vch.de

The fragmentation pattern would be characteristic of a benzyl (B1604629) isocyanate derivative. A common and often prominent fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable dimethylbenzyl cation at m/z 119. Another possible fragmentation is the loss of the entire isocyanate group (-NCO), resulting in a fragment ion that could also lead to the m/z 119 peak after rearrangement.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormula
161[C₁₀H₁₁NO]⁺Molecular Ion [M]⁺
119[C₉H₁₁]⁺[M - NCO]⁺ (Dimethylbenzyl cation)
91[C₇H₇]⁺Tropylium ion (from rearrangement)

Quantum Chemical Calculations of Reactivity and Reaction Mechanisms

Quantum chemical calculations provide a theoretical framework for understanding the intrinsic properties of molecules and the energetic profiles of their reactions, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can be employed to determine its optimized three-dimensional geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties. nih.gov

Key insights from DFT include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting reactivity. The HOMO often indicates the site of electrophilic attack, while the LUMO points to the site of nucleophilic attack. For an isocyanate, the LUMO is typically centered on the electrophilic carbon atom of the –N=C=O group. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies the electron-rich (negative potential, typically around the oxygen atom) and electron-poor (positive potential) regions of the molecule, guiding predictions of intermolecular interactions. nih.gov

Understanding how this compound participates in chemical reactions requires mapping the potential energy surface of the reaction pathway. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Computational methods, including high-level ab initio techniques like DLPNO-CCSD(T) or DFT, are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org For instance, in the reaction of this compound with an alcohol to form a urethane (B1682113), calculations would model the approach of the alcohol, the formation of the new C-O bond, and the proton transfer to the nitrogen atom.

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This value is directly related to the reaction rate. Mapping the complete energy landscape, including any intermediates, provides a detailed mechanistic hypothesis that can be tested and validated by experimental kinetic studies. nih.gov This computational analysis is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes involving the isocyanate.

Molecular Dynamics Simulations of Compound Interactions and Polymerization Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level. mdpi.com For isocyanates like this compound, MD simulations provide critical insights into intermolecular interactions, conformational dynamics, and the complex processes of polymerization. mdpi.comresearchgate.net These simulations model the physical movements of atoms and molecules over time, governed by a force field that describes the potential energy of the system. acs.org

Research in this area focuses on several key aspects. Simulations can elucidate the nature of non-covalent interactions, such as those between the highly reactive isocyanate (–NCO) groups and other parts of the molecule or with solvent molecules. researchgate.netirbbarcelona.org For instance, the interaction between the electrophilic carbon atom of the isocyanate group and nucleophilic species is a primary driver of its reactivity and can be meticulously studied. mdpi.com MD simulations are used to characterize the liquid state structure, thermodynamic properties, and transport properties like self-diffusion coefficients for related molecules such as toluene (B28343) and p-xylene. scilit.com

In the context of polymerization, MD simulations can track the trajectory of reacting monomers, helping to understand the impact of mass transfer and molecular diffusion on reaction rates, particularly as the viscosity of the system increases during the formation of a polymer network. researchgate.net By simulating systems of multiple isocyanate molecules, researchers can observe the initial stages of aggregation and self-addition reactions, such as dimerization to form uretidiones or cyclotrimerization to form highly stable isocyanurate rings. mdpi.comnih.gov These models are crucial for predicting how the structure of the monomer, such as the dimethylbenzene moiety in this compound, influences the physical properties of the resulting polymer.

The table below summarizes key properties and interactions of isocyanates that are frequently investigated using molecular dynamics simulations.

Property/Interaction StudiedSimulation FocusRelevance to Isocyanates
Liquid Structure Radial distribution functions to determine the arrangement of molecules.Understanding packing and intermolecular spacing in the liquid phase. scilit.com
Thermodynamic Properties Calculation of enthalpy, pressure, and critical properties.Predicting phase behavior and stability under different conditions. acs.orgscilit.com
Intermolecular Forces Analysis of hydrogen bonds, van der Waals, and electrostatic interactions.Elucidating the forces that govern molecular recognition and aggregation. researchgate.netirbbarcelona.org
Polymerization Mechanisms Tracking monomer diffusion and reaction trajectories.Modeling the growth of polymer chains and networks. researchgate.netvot.pl
Conformational Dynamics Observing the rotation around single bonds and flexibility of the molecule.Assessing the accessible shapes and their influence on reactivity. mdpi.commdpi.com

Computational Prediction of Reaction Kinetics and Selectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a quantitative framework for predicting the kinetics and selectivity of chemical reactions involving this compound. researchgate.net These theoretical studies can explore potential reaction pathways, identify transition states, and calculate activation energies, offering a level of detail that is often difficult to obtain through experimental means alone. acs.orgmdpi.com

A primary reaction of isocyanates is the formation of urethanes through addition of an alcohol. researchgate.net Computational studies on model systems, such as the reaction between phenyl isocyanate and methanol, have shown that this reaction can proceed through different mechanisms. mdpi.com Calculations reveal that the process typically involves the formation of a reactant complex, followed by a transition state where the alcohol's oxygen atom attacks the isocyanate's carbon atom while the hydroxyl proton is transferred to the nitrogen. mdpi.com The calculated energy barrier for this transition state is a direct measure of the reaction rate.

These computational models can also predict how reaction kinetics are influenced by various factors. For example, DFT calculations have been used to:

Evaluate Catalytic Effects: The presence of catalysts, such as amines, can dramatically lower the activation energy barrier, and the specific catalytic mechanism can be elucidated. mdpi.com

Assess Solvent Effects: By using continuum solvent models, it is possible to predict how the polarity of the reaction medium affects the stability of reactants, transition states, and products, thereby influencing the reaction rate. researchgate.netacs.org

Determine Selectivity: In molecules with multiple reactive sites, computational methods can predict which site is more likely to react by comparing the activation energies for competing pathways. For diisocyanates, the relative reactivity of the different isocyanate groups can be determined. vot.plresearchgate.net

The following table presents representative computational data for the uncatalyzed reaction of a model isocyanate (phenyl isocyanate) with methanol, as determined by DFT calculations. This illustrates the type of kinetic information that can be generated. mdpi.com

Reaction StepSystemRelative Energy (kJ/mol)
Reactant Complex (RC) Phenyl Isocyanate + Methanol-8.22
Transition State (TS) Phenyl Isocyanate + Methanol+49.77
Product (P) Urethane-88.00

Data derived from calculations at the G3MP2BHandHLYP/6-31G(d) level of theory in acetonitrile. mdpi.com

Group Theory Applications in Conformational Analysis of Related Xylenes (B1142099)

Group theory is a mathematical framework that is used to analyze molecular symmetry and relate it to observable chemical and physical properties, such as spectroscopic signals. libretexts.org While this compound is an unsymmetrical molecule, the principles of group theory are highly applicable to the conformational analysis of its structural precursors, the xylenes (dimethylbenzenes). pearson.com The three isomers of xylene—ortho-, meta-, and para-xylene—each possess a different degree of symmetry, which leads to distinct spectroscopic signatures. researchgate.net

Conformational analysis of xylenes involves identifying the stable arrangements of the methyl groups, which can rotate relative to the benzene ring. For p-xylene, theoretical calculations have identified staggered and eclipsed conformers. eurjchem.comresearchgate.net The symmetry of a molecule is described by its point group, which is a collection of all the symmetry operations (like rotations and reflections) that leave the molecule unchanged.

p-Xylene (1,4-dimethylbenzene): This is the most symmetrical of the isomers, typically belonging to the D₂h point group. This high symmetry means that many of its atoms are equivalent. For example, all four carbon atoms on the benzene ring that are bonded to hydrogen are chemically equivalent.

o-Xylene (1,2-dimethylbenzene): This isomer has C₂ᵥ symmetry. It has a lower degree of symmetry than p-xylene, resulting in more distinct atomic environments.

m-Xylene (B151644) (1,3-dimethylbenzene): This isomer also has C₂ᵥ symmetry. Computational studies have shown that m-xylene can exist in multiple stable conformations depending on the orientation of the methyl groups. researchgate.net

The application of group theory is particularly powerful in predicting the number of signals in ¹³C NMR spectroscopy. pearson.com Since each unique carbon environment produces a distinct signal, the molecular symmetry directly determines the complexity of the spectrum. pearson.com This allows for unambiguous identification of the isomers.

The table below summarizes the relationship between the symmetry of xylene isomers and the number of unique carbon signals observed in their ¹³C NMR spectra.

Xylene IsomerPoint Group (Typical)Number of Unique Aromatic Carbon SignalsNumber of Unique Methyl Carbon SignalsTotal ¹³C NMR Signals
ortho-Xylene C₂ᵥ314
meta-Xylene C₂ᵥ415
para-Xylene D₂h213

Emerging Applications and Design Principles in Chemical Synthesis and Materials Science

Functionalization of Surfaces and Materials through Isocyanate Chemistry

The high reactivity of the isocyanate group (–N=C=O) makes it an excellent candidate for the functionalization of a wide variety of material surfaces. nih.govresearchgate.netresearchgate.net This process involves the covalent attachment of the isocyanate-containing molecule to a surface, thereby altering its chemical and physical properties, such as hydrophobicity, biocompatibility, and adhesion. nih.gov The isocyanate group readily reacts with nucleophiles like hydroxyl (–OH), amine (–NH2), and thiol (–SH) groups, which are often present on the surfaces of materials such as silica (B1680970), metal oxides, and polymers. nih.govwikipedia.org

The use of 1-(isocyanatomethyl)-2,4-dimethylbenzene in surface functionalization allows for the introduction of the 2,4-dimethylphenyl moiety onto a substrate. This can be particularly useful for imparting hydrophobicity to a surface due to the nonpolar nature of the xylene-like structure. The covalent bond formed, typically a urethane (B1682113) or urea (B33335) linkage, ensures the permanence and stability of the surface modification. researchgate.net For instance, the functionalization of silica nanoparticles with isocyanates has been shown to be an effective method for preparing nanohybrid materials with tailored properties. chemicalbook.com

The process can be carried out in a single-step, dry process, making it an efficient and environmentally friendly alternative to some wet chemical methods. researchgate.net The versatility of this approach allows for its application on a wide range of substrates, including plastics, metals, glass, and even temperature-sensitive materials. researchgate.net

Table 1: Potential Applications of Surface Functionalization using this compound

Substrate MaterialFunctional Groups on SurfaceResulting Surface PropertyPotential Application
Silica GelSilanol (Si-OH)Hydrophobic, organophilicChromatography stationary phase, filler for polymers
CelluloseHydroxyl (-OH)Increased hydrophobicity and compatibility with non-polar polymersReinforced polymer composites, water-resistant coatings
Metal Oxides (e.g., Al₂O₃, TiO₂)Hydroxyl (-OH)Improved dispersion in organic media, corrosion resistanceAdvanced ceramics, protective coatings
Amino-functionalized PolymersAmine (-NH₂)Modified surface energy, altered biocompatibilityBiomaterial engineering, polymer blends

Role in Novel Polymer Synthesis and Design

The isocyanate group is a fundamental building block in polymer chemistry, most notably in the synthesis of polyurethanes. rsc.orgyoutube.com The reaction of a diisocyanate or polyisocyanate with a polyol leads to the formation of polyurethane, a versatile class of polymers with a wide range of properties and applications. researchgate.netmdpi.com this compound, being a monofunctional isocyanate, can be used as a chain-terminating agent or to introduce specific end-groups onto a polymer chain, thereby controlling its molecular weight and functionality.

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.orgsoton.ac.ukresearchgate.net Their unique globular structure leads to properties such as low viscosity and high solubility. researchgate.net Isocyanates have been utilized in the synthesis of these advanced polymer architectures. For example, the synthesis of polyurethane dendrimers with blocked isocyanate-terminated groups has been reported. rsc.orgresearchgate.net

In this context, this compound could be employed in several ways. It could be used to cap the surface of a dendrimer or hyperbranched polymer, introducing the hydrophobic 2,4-dimethylphenyl groups at the periphery. This would significantly alter the solubility and interaction of the polymer with its environment. Alternatively, it could be used in the step-wise synthesis of dendrons, which are then coupled to a core to form the final dendrimer. The use of AB3 isocyanate-type monomers has been shown to be an efficient method for the solid-phase synthesis of tri-branched dendrimers. researchgate.netsoton.ac.uk

Chemically responsive or "smart" polymers are materials that undergo a change in their properties in response to an external chemical stimulus. rsc.org The reversible nature of certain isocyanate-based bonds, such as urethane bonds, can be exploited to create dynamic covalent polymers. researchgate.net These materials can exhibit properties like self-healing, shape memory, and recyclability.

The urethane linkage formed from the reaction of this compound with an alcohol can be designed to be thermally reversible. researchgate.net Upon heating, the urethane bond can dissociate back into the isocyanate and alcohol, allowing the material to be reshaped or repaired. The specific temperature at which this dissociation occurs can be tuned by the electronic properties of the substituents on the aromatic ring. The electron-donating methyl groups on the benzene (B151609) ring of this compound would influence the stability and reversibility of the urethane bond.

Utilization as a Chemical Intermediate for Complex Organic Molecules

Beyond polymer science, this compound serves as a valuable chemical intermediate for the synthesis of more complex organic molecules. The isocyanate group is a versatile functional group that can be converted into a variety of other functionalities. wikipedia.org For example, reaction with water leads to the formation of an amine after decarboxylation of the intermediate carbamic acid. mdpi.com This provides a route to 2,4-dimethylbenzylamine (B150994).

Its use as a protected ammonia (B1221849) equivalent has been demonstrated with the related benzyl (B1604629) isocyanate in the stereoselective ring-opening of chiral epoxy alcohols. chemicalbook.comgeorganics.sk Similarly, this compound could be used to introduce the 2,4-dimethylbenzylamine moiety into a molecule in a controlled manner. It can also participate in multicomponent reactions to construct complex heterocyclic structures. chemicalbook.com For instance, benzyl isocyanate has been used in the stereospecific synthesis of 1,3-oxazinane-2,4-diones. chemicalbook.comgeorganics.sk

Rational Design of Chemical Compound Derivatives for Specific Reactivity Profiles

The reactivity of the isocyanate group is influenced by the electronic nature of its substituent. rsc.org Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease its reactivity. rsc.org The two methyl groups on the benzene ring of this compound are electron-donating, which would slightly reduce the reactivity of the isocyanate group compared to unsubstituted benzyl isocyanate.

This principle allows for the rational design of derivatives with specific reactivity profiles. By introducing different substituents onto the benzene ring, the reactivity of the isocyanate can be finely tuned for a particular application. For example, the introduction of an electron-withdrawing group, such as a nitro group, would be expected to significantly increase the reactivity of the isocyanate. This allows for the creation of a library of isocyanate derivatives with a range of reactivities, enabling chemists to select the optimal reagent for a specific transformation. Recent research has focused on developing methods for the site-selective isocyanation of benzylic C-H bonds, which could provide a direct route to a variety of substituted benzyl isocyanates. rsc.org

Table 2: Predicted Relative Reactivity of Substituted Benzyl Isocyanate Derivatives

Substituent on Benzene RingElectronic EffectPredicted Relative Reactivity
-NO₂ (nitro)Electron-withdrawingHigh
-Cl (chloro)Electron-withdrawingModerate-High
-H (unsubstituted)NeutralModerate
-CH₃ (methyl)Electron-donatingModerate-Low
-OCH₃ (methoxy)Electron-donatingLow

Environmental Fate and Chemical Degradation Pathways of 1 Isocyanatomethyl 2,4 Dimethylbenzene

Hydrolytic Degradation Mechanisms and Products

The primary and most rapid degradation pathway for 1-(isocyanatomethyl)-2,4-dimethylbenzene in an aqueous environment is hydrolysis. nih.gov The electrophilic carbon atom of the isocyanate group (-N=C=O) is highly susceptible to attack by nucleophiles, with water being a prevalent nucleophile in the environment.

The hydrolysis mechanism proceeds in two main steps:

Formation of a Carbamic Acid : The isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate (2,4-dimethylbenzylcarbamic acid). wikipedia.org

Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 1-(aminomethyl)-2,4-dimethylbenzene. wikipedia.org

This primary amine is significantly more stable than the parent isocyanate. However, it can further react with any remaining this compound. This subsequent reaction results in the formation of a stable substituted urea (B33335), N,N'-bis((2,4-dimethylphenyl)methyl)urea. researchgate.netresearchgate.net The reactivity of the isocyanate group with the newly formed amine is several orders of magnitude greater than its reaction with water. researchgate.net

The decomposition temperature of polyurethanes, and by extension the stability of the urethane (B1682113) linkage, is influenced by the structure of the diisocyanate. koreascience.kr For instance, polyurethanes based on aromatic diisocyanates like MDI and TDI hydrolyze at specific temperatures to yield the corresponding primary amine and polyol. koreascience.kr This suggests that under certain conditions, the urethane linkages that might be formed from this compound could also undergo hydrolysis.

Table 1: Products of Hydrolytic Degradation

ReactantIntermediate ProductFinal Degradation Products
This compound and Water2,4-dimethylbenzylcarbamic acid1-(aminomethyl)-2,4-dimethylbenzene, Carbon Dioxide
This compound and 1-(aminomethyl)-2,4-dimethylbenzene-N,N'-bis((2,4-dimethylphenyl)methyl)urea

This table illustrates the primary products formed during the hydrolysis of this compound.

Photolytic Degradation Pathways in Environmental Contexts

Photolytic degradation, initiated by solar radiation, represents another significant pathway for the transformation of aromatic isocyanates. For this compound, photolysis can proceed through several mechanisms, particularly in the atmosphere and surface waters.

One key atmospheric degradation process involves reaction with hydroxyl (OH) radicals, which are photochemically produced in the troposphere. nih.gov For aromatic isocyanates, the addition of the OH radical to the aromatic ring is a major pathway. nih.gov In the case of a related compound, p-tolyl isocyanate, OH addition occurs at various positions on the ring, with the ortho-position relative to the NCO group being the most favored. nih.gov A smaller, but notable, pathway is the abstraction of a hydrogen atom from the methyl group. nih.gov These initial reactions lead to the formation of highly reactive intermediates that can undergo further oxidation and degradation.

Direct photolysis of aromatic isocyanate-based polyurethanes by UV radiation is also a known degradation route, often leading to discoloration and chain scission. dtic.milresearchgate.netdtic.mil The degradation can result in the formation of various products, including carbon monoxide, carbon dioxide, aldehydes, ketones, and amines. researchgate.net The photo-Fries rearrangement is another possible mechanism that can occur in aromatic urethanes, contributing to the degradation of any polyurethane structures formed from this compound. dtic.milrsc.org Studies on benzyl (B1604629) alcohol, a structurally similar compound, have shown that photocatalytic degradation can be enhanced in the presence of substances like ZnO and photo-Fenton reagents (Fe²⁺/H₂O₂), which generate highly reactive hydroxyl radicals under solar irradiation. sphinxsai.comresearchgate.net

Chemical Transformation Under Various Environmental Conditions

Beyond hydrolysis and photolysis, this compound can undergo chemical transformations with other environmental substances. The isocyanate group's reactivity extends to other nucleophiles besides water, such as alcohols and amines present in the environment.

Reaction with Alcohols : In the presence of alcohols, which can be found in certain environmental compartments, this compound will react to form stable urethane linkages. wikipedia.orgresearchgate.net

Reaction with Amines : As noted in the hydrolysis section, reaction with amines leads to the formation of ureas. wikipedia.org This can occur with the primary amine degradation product or other amines present in the environment.

Sorption : Due to its expected low water solubility and potential for strong adsorption, sorption to soil and sediment is a likely environmental fate process for isocyanates, which can limit the extent of hydrolysis. nih.gov

The degradation of the resulting aromatic amine, 1-(aminomethyl)-2,4-dimethylbenzene, is also crucial. Aromatic amines can be subject to oxidation and other transformation reactions in soil and water.

Biological/Enzymatic Transformations (from a chemical perspective)

While the parent isocyanate, this compound, is not expected to be readily biodegradable, its primary degradation product, 1-(aminomethyl)-2,4-dimethylbenzene, can be a substrate for microbial transformation. nih.gov

Bacteria have been shown to degrade a variety of monocyclic aromatic amines, often using them as a source of carbon and energy. nih.govfrontiersin.org The degradation pathways typically involve the release of ammonia (B1221849). nih.gov For many aromatic amines, the initial step in aerobic degradation is the formation of a catechol derivative, which is then subject to ring cleavage through either ortho- or meta-pathways. nih.gov

Enzymes from the hydrolase group, such as lipases and proteases, are known to play a role in the degradation of polyurethane polymers. mdpi.comrsc.orgnih.gov These enzymes can catalyze the hydrolysis of ester and urethane bonds within the polymer structure. mdpi.comresearchgate.net For polyurethanes, the susceptibility to enzymatic degradation is influenced by the chemical nature of the isocyanate and polyol used in its synthesis. koreascience.krmdpi.com Lipases, for instance, are effective in degrading polyester-based polyurethanes. mdpi.comresearchgate.net While the direct enzymatic attack on the monomeric isocyanate is unlikely, these enzymes are critical in the breakdown of any polymeric materials formed from this compound in the environment.

Table 2: Potential Biological Transformation of Degradation Products

SubstrateTransforming AgentKey Enzymatic Step/PathwayResulting Products
1-(aminomethyl)-2,4-dimethylbenzeneBacteriaFormation of catechol derivatives, ring cleavageSimpler organic acids, CO₂, Ammonia
Polyurethane/Polyurea derivativesHydrolase enzymes (e.g., Lipases, Proteases)Hydrolysis of urethane and urea linkagesPrimary amines, polyols, CO₂

This table summarizes the potential biological transformations that the degradation products of this compound may undergo.

Analytical Techniques for Studying Degradation Products in Chemical Systems

The study of the degradation of this compound and its products requires sensitive and specific analytical methods. Due to the high reactivity of isocyanates, analysis often involves derivatization to form stable compounds that can be readily measured. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of isocyanates and their amine degradation products. rsc.organalytice.com Isocyanates are typically derivatized with an agent like di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (B128488) to form stable urea derivatives. analytice.comresearchgate.net These derivatives can then be detected using UV, fluorescence, or electrochemical detectors. rsc.orgnih.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, allowing for the quantification of both isocyanate derivatives and the corresponding amine degradation products at very low concentrations. astm.orgresearchgate.netnih.govresearchgate.net

Gas Chromatography (GC) : Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of the more volatile degradation products, especially the aromatic amines. nih.govlabrulez.comacs.org To improve chromatographic performance and sensitivity, the amines are often derivatized. labrulez.com Common derivatizing agents include heptafluorobutyric anhydride (B1165640) or ethyl chloroformate, which create stable, electron-capturing derivatives suitable for GC-MS analysis. rsc.orgpublisso.denih.gov Analysis of underivatized free amines is also possible using specialized deactivated GC columns. labrulez.com

Table 3: Common Analytical Methods for Isocyanate Degradation Studies

Analytical TechniqueTarget Analyte(s)Sample Preparation/DerivatizationDetection Method
HPLC Isocyanates, AminoisocyanatesDerivatization with agents like DBA or 1-(2-pyridyl)piperazine. analytice.comresearchgate.netUV, Fluorescence, Electrochemical, MS/MS rsc.orgnih.govastm.org
HPLC-MS/MS Isocyanates, AminesDerivatization to stable urea or amide derivatives. nih.govresearchgate.netMass Spectrometry (Tandem MS)
GC-MS Aromatic AminesDerivatization with fluorinated anhydrides (e.g., heptafluorobutyric anhydride). rsc.orgpublisso.deMass Spectrometry, Electron-Capture Detection (ECD)

This table provides an overview of the primary analytical techniques used to identify and quantify this compound and its degradation products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 1-(isocyanatomethyl)-2,4-dimethylbenzene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves introducing the isocyanate group via nucleophilic substitution of a benzyl halide precursor (e.g., 2,4-dimethylbenzyl chloride) with isocyanate ions under anhydrous conditions. Purity is optimized by rigorous exclusion of moisture (to prevent hydrolysis to ureas) and purification via column chromatography or recrystallization. Phosgenation of corresponding amines is another route, though safety protocols for phosgene handling are critical .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • FTIR : The isocyanate (-N=C=O) group exhibits a strong absorption band near 2250 cm⁻¹ .
  • NMR : 1^1H NMR reveals signals for methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13^13C NMR confirms the isocyanatomethyl carbon (δ ~120–130 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C10_{10}H10_{10}NCO .

Q. How does the isocyanate group influence the compound’s stability under varying pH and temperature?

  • Methodological Answer : The isocyanate group is hydrolytically unstable in aqueous media, especially under acidic or basic conditions. Stability is maintained in anhydrous solvents (e.g., THF, DCM) and inert atmospheres. Thermal decomposition occurs above 150°C, necessitating storage at ≤4°C .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation/skin contact.
  • Store in airtight containers under nitrogen.
  • Emergency measures: Neutralize spills with dry sand (avoid water) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What experimental strategies can elucidate the reactivity of this compound with nucleophiles under kinetic vs. thermodynamic control?

  • Methodological Answer :

  • Kinetic Control : Use polar aprotic solvents (e.g., DMF) at low temperatures (−20°C) to favor faster reactions (e.g., amine additions).
  • Thermodynamic Control : Employ high-boiling solvents (e.g., toluene) at reflux to stabilize thermodynamically favored products (e.g., urea derivatives). Monitor progress via in-situ FTIR .

Q. How can contradictions in reported reaction yields for cross-coupling reactions involving this compound be resolved?

  • Methodological Answer : Contradictions often arise from trace moisture or oxygen. Solutions include:

  • Rigorous drying of solvents (e.g., molecular sieves).
  • Use of Schlenk-line techniques for inert atmospheres.
  • Standardization of catalyst loading (e.g., Pd(PPh3_3)4_4 at 2 mol%) and reaction monitoring via GC-MS .

Q. What computational approaches are suitable for predicting electronic properties and reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps and electrophilicity of the isocyanate group.
  • Molecular Dynamics (MD) : Simulates solvation effects on reactivity.
  • Reference structural data (InChI, SMILES) from PubChem for baseline validation .

Q. How can this compound serve as a building block for polyurethane-based materials with tailored properties?

  • Methodological Answer :

  • Cross-Linking : React with polyols (e.g., polyethylene glycol) to form urethane linkages. Adjust monomer ratios to control polymer rigidity.
  • Functionalization : Introduce fluorinated or aromatic diols to enhance thermal stability. Characterize materials via DSC (glass transition) and TGA (decomposition profiles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.